
Upleganan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Upleganan, also known as SPR206, is a synthetic organic compound belonging to the polymyxin class of antibiotics. It is primarily developed for its antibacterial properties against multi-drug resistant Gram-negative pathogens. This compound is being developed by Spero Therapeutics as an intravenous treatment for hospital-acquired and ventilator-associated bacterial pneumonia .
Preparation Methods
Upleganan is synthesized through a series of chemical reactions that involve the incorporation of various functional groups to achieve its final structure. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of this compound is built through peptide bond formation between amino acids and other building blocks.
Functional group modifications: Various functional groups are introduced to enhance the compound’s antibacterial properties and reduce toxicity.
Purification and isolation: The final product is purified and isolated using techniques such as chromatography and crystallization.
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Upleganan undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its antibacterial properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially affecting its activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are modified versions of this compound with altered antibacterial properties .
Scientific Research Applications
Upleganan has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the synthesis and modification of polymyxin antibiotics.
Biology: It is employed in research to understand the mechanisms of bacterial resistance and the development of new antibacterial agents.
Mechanism of Action
Upleganan exerts its antibacterial effects by targeting the lipopolysaccharide (LPS) layer of Gram-negative bacteria. It disrupts the outer membrane of the bacteria, leading to cell lysis and death. The compound interacts with the LPS to displace divalent cations, which destabilizes the membrane and increases its permeability .
Comparison with Similar Compounds
Upleganan is compared with other polymyxin antibiotics, such as polymyxin B and colistin. While all these compounds share a similar mechanism of action, this compound is unique due to its lower nephrotoxicity and enhanced activity against multi-drug resistant pathogens . Similar compounds include:
Polymyxin B: An older polymyxin antibiotic with higher nephrotoxicity.
Colistin: Another polymyxin antibiotic used as a last-resort treatment for multi-drug resistant infections.
This compound’s improved safety profile and efficacy make it a promising candidate for treating severe bacterial infections.
Properties
CAS No. |
2407717-17-1 |
|---|---|
Molecular Formula |
C52H82ClN15O12 |
Molecular Weight |
1144.8 g/mol |
IUPAC Name |
(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C52H82ClN15O12/c1-27(2)21-38-48(76)62-34(13-17-54)44(72)61-36(15-19-56)47(75)68-42(28(3)69)51(79)59-20-16-37(46(74)60-35(14-18-55)45(73)65-39(49(77)64-38)22-30-9-6-5-7-10-30)63-50(78)40(26-58)66-52(80)43(29(4)70)67-41(71)24-32(25-57)31-11-8-12-33(53)23-31/h5-12,23,27-29,32,34-40,42-43,69-70H,13-22,24-26,54-58H2,1-4H3,(H,59,79)(H,60,74)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,73)(H,66,80)(H,67,71)(H,68,75)/t28-,29-,32-,34+,35+,36+,37+,38+,39-,40+,42+,43+/m1/s1 |
InChI Key |
VAZVBVUQVUHPMS-DFEDBOKMSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CN)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@H](CN)C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CN)NC(=O)C(C(C)O)NC(=O)CC(CN)C3=CC(=CC=C3)Cl)C(C)O)CCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


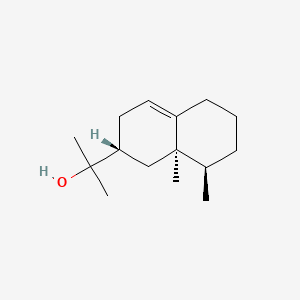

![(8R,9S,10R,13S,14S,17S)-4-chloro-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12423985.png)
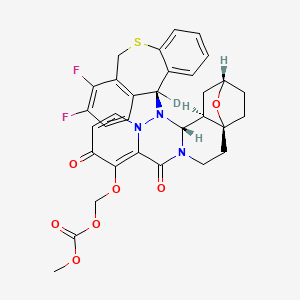
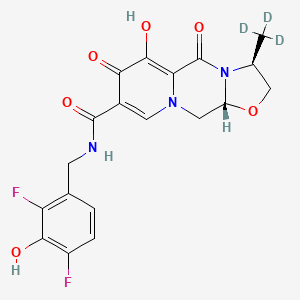

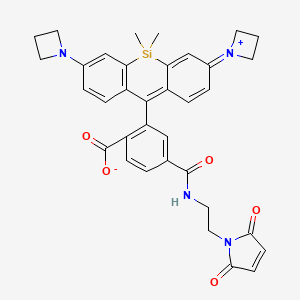
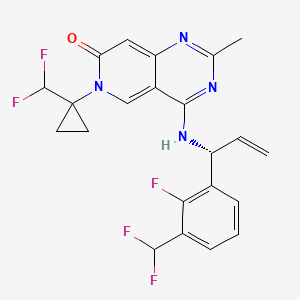

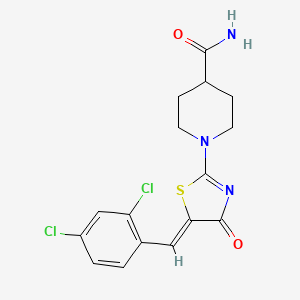
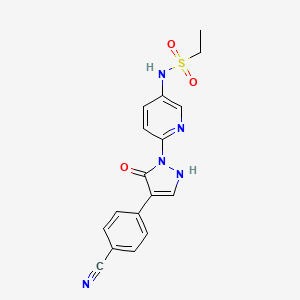
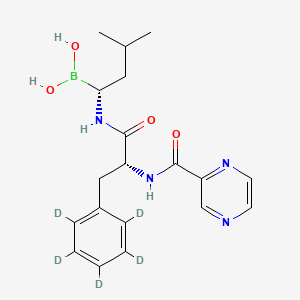
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
